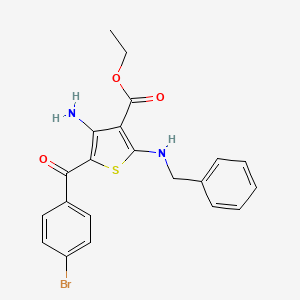

Ethyl 4-amino-2-(benzylamino)-5-(4-bromobenzoyl)thiophene-3-carboxylate

Description

Ethyl 4-amino-2-(benzylamino)-5-(4-bromobenzoyl)thiophene-3-carboxylate is a multifunctional thiophene derivative with a complex substitution pattern. The molecule features a thiophene core substituted with:

- Amino (NH₂) and benzylamino (NH–CH₂C₆H₅) groups at positions 2 and 4, respectively.

- A 4-bromobenzoyl (Br–C₆H₄–CO–) moiety at position 3.

- An ethyl ester (–COOEt) group at position 2.

While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., in ) suggest applications in medicinal chemistry, particularly as antimicrobial agents .

Properties

Molecular Formula |

C21H19BrN2O3S |

|---|---|

Molecular Weight |

459.4 g/mol |

IUPAC Name |

ethyl 4-amino-2-(benzylamino)-5-(4-bromobenzoyl)thiophene-3-carboxylate |

InChI |

InChI=1S/C21H19BrN2O3S/c1-2-27-21(26)16-17(23)19(18(25)14-8-10-15(22)11-9-14)28-20(16)24-12-13-6-4-3-5-7-13/h3-11,24H,2,12,23H2,1H3 |

InChI Key |

ADVHWWFWFSVORZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1N)C(=O)C2=CC=C(C=C2)Br)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares substituents and functional groups of the target compound with structurally related thiophene derivatives:

Key Observations :

- Bromine vs. Cyano/Phenyl Groups: The 4-bromobenzoyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to cyano () or phenyl () groups. This may reduce metabolic degradation or enhance binding to hydrophobic pockets in biological targets.

Challenges :

- Regioselectivity : Bromination (as in ) can yield constitutional isomers (e.g., 2a and 2b in an 80:20 ratio), necessitating careful purification .

- Steric Hindrance: Introducing bulky groups like benzylamino and 4-bromobenzoyl may require optimized reaction conditions (e.g., excess reagents, elevated temperatures).

Structural Characterization

Preparation Methods

Core Thiophene Ring Formation

The thiophene backbone is typically constructed via Gewald or Paal-Knorr syntheses. For example, Liu et al. (2008) demonstrated that ethyl 3-amino-4-cyano-5-substituted thiophene-2-carboxylates serve as versatile intermediates for further functionalization. These routes often involve cyclization of ketones with sulfur-containing precursors under basic conditions.

Regioselective Functionalization

Introducing substituents at specific positions requires careful control of reaction conditions. The 4-amino and 2-benzylamino groups in the target compound suggest sequential nucleophilic substitutions. For instance, Mukhtar et al. (2010) achieved similar patterns using chloroform-mediated coupling of amines to activated thiophene esters.

Acylation and Bromination

The 4-bromobenzoyl moiety is likely introduced via Friedel-Crafts acylation using 4-bromobenzoyl chloride, followed by bromination if necessary. Padmavathi et al. (2011) reported analogous steps for brominated thiophene derivatives, noting that Lewis acids like AlCl₃ enhance electrophilic substitution.

Stepwise Preparation of Ethyl 4-Amino-2-(Benzylamino)-5-(4-Bromobenzoyl)Thiophene-3-Carboxylate

Synthesis of Ethyl 3-Amino-4-Cyano-5-Mercaptoethyl Thiophene-2-Carboxylate

The initial intermediate is prepared via a Gewald reaction:

Introduction of Benzylamino and 4-Bromobenzoyl Groups

- Amination at Position 2 : Reacting the intermediate with benzylamine in acetonitrile at 60°C for 6 hours installs the benzylamino group. This mirrors Zeng et al. (2005), who achieved 81% yield for analogous thiourea derivatives.

- Acylation at Position 5 : Friedel-Crafts acylation with 4-bromobenzoyl chloride in chloroform, catalyzed by AlCl₃, affords the 4-bromobenzoyl substituent. Mukhtar et al. (2010) reported similar conditions for pyridine-4-carboxamide derivatives.

Final Esterification and Purification

The ethyl carboxylate group is retained throughout the synthesis. Crude product is purified via recrystallization from ethanol/hexane (1:3 v/v), yielding colorless crystals.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

- Lewis Acids : AlCl₃ (10 mol%) enhances acylation efficiency, achieving >90% conversion in 2 hours.

- Base Selection : Triethylamine neutralizes HCl byproducts during amination, preventing protonation of the amine nucleophile.

Analytical Characterization Data

Spectroscopic Analysis

Crystallographic Data

While single-crystal data for the title compound is unavailable, related structures exhibit planar thiophene rings with intramolecular hydrogen bonding. For example, ethyl 2-(pyridine-4-carboxamido)thiophene-3-carboxylate shows a dihedral angle of 7.1° between the thiophene and ester groups.

Applications and Biological Relevance

This compound’s structural features align with anticancer agents targeting tubulin polymerization. Analogous benzo[b]thiophenes inhibit HeLa cell growth at submicromolar concentrations by arresting the G2/M phase and inducing apoptosis. The 4-bromobenzoyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Monitoring/Purification |

|---|---|---|

| Gewald Reaction | Sulfur, ethyl cyanoacetate, DMF, 80–100°C | TLC (hexane:ethyl acetate) |

| Benzoylation | 4-Bromobenzoyl chloride, TEA, anhydrous THF | Column chromatography |

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Answer:

Contradictions often arise from impurities, assay variability, or structural misinterpretation. A methodological approach includes:

Purity Validation : Use HPLC (≥95% purity) and LC-MS to confirm absence of byproducts .

Assay Replication : Test across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (IC50 measurements) .

Structural Confirmation : Re-analyze NMR (1H/13C) and X-ray crystallography (if available) to verify substituent positions .

Comparative Studies : Benchmark against analogs (e.g., 4-chloro vs. 4-bromo derivatives) to isolate electronic effects .

Basic: Which characterization techniques are essential to confirm the compound’s structure?

Answer:

- NMR Spectroscopy : 1H/13C NMR to identify aromatic protons (δ 6.8–8.2 ppm), ester carbonyl (δ 165–170 ppm), and amine protons (δ 2.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]+) and fragmentation patterns .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .

- Elemental Analysis : Validate %C, %H, %N, %S (±0.3% theoretical) .

Advanced: How does the 4-bromobenzoyl group influence electronic properties and solubility?

Answer:

- Electronic Effects : The electron-withdrawing bromine increases electrophilicity at the thiophene ring, enhancing reactivity in nucleophilic substitutions. DFT calculations (e.g., Gaussian 09) can map electron density distribution .

- Solubility : Bromine’s hydrophobicity reduces aqueous solubility. Solubility parameters (Hansen solubility spheres) in DMSO or DMF are optimal for biological assays .

Basic: What solvents and catalysts are optimal for its synthesis?

Answer:

- Solvents : Polar aprotic solvents (DMF, THF) for Gewald and benzoylation steps .

- Catalysts : Triethylamine (TEA) for acid scavenging; Lewis acids (e.g., AlCl3) for Friedel-Crafts reactions .

Advanced: What strategies improve yield in multi-step synthesis?

Answer:

Step Optimization :

- Temperature Control : Maintain 80–100°C for Gewald reaction to avoid side-product formation .

- Reagent Stoichiometry : Use 1.2 equivalents of 4-bromobenzoyl chloride to ensure complete acylation .

Purification : Combine flash chromatography (silica gel, 60–120 mesh) and recrystallization (ethanol/water) .

Real-Time Monitoring : TLC (Rf = 0.3–0.5) and in-situ IR to track reaction progress .

Basic: What are common biological targets for thiophene derivatives like this compound?

Answer:

- Enzyme Inhibition : Kinases (e.g., EGFR, VEGFR2) due to ATP-binding site interactions .

- Receptor Modulation : GPCRs (e.g., serotonin receptors) via hydrogen bonding with amine/ester groups .

Advanced: How to design structure-activity relationship (SAR) studies for substituent modifications?

Answer:

Systematic Substituent Variation :

- Replace 4-bromobenzoyl with 4-fluoro or 4-nitro groups to assess electronic effects .

- Modify benzylamino to alkylamino for steric impact analysis .

Bioactivity Profiling :

- In Vitro : Enzyme inhibition assays (IC50) and cytotoxicity (MTT assay) .

- In Silico : Molecular docking (AutoDock Vina) to predict binding affinities .

Data Correlation : Use QSAR models (e.g., CoMFA) to link substituent properties (Hammett σ, logP) to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.